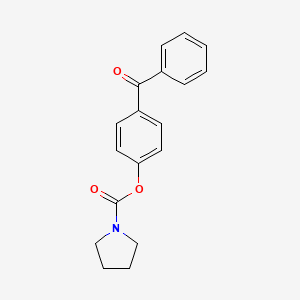

4-benzoylphenyl 1-pyrrolidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Benzoylphenyl 1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C18H17NO3 . It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-benzoylphenyl 1-pyrrolidinecarboxylate”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a series of novel tri (4-benzoylphenyl) phosphate derivatives were synthesized and used as C-terminal supports for peptide synthesis .Molecular Structure Analysis

The molecular structure of “4-benzoylphenyl 1-pyrrolidinecarboxylate” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzoylphenyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving “4-benzoylphenyl 1-pyrrolidinecarboxylate” and similar compounds often involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Chiral Catalysts and Ligands

4-benzoylphenyl 1-pyrrolidinecarboxylate: is used as an intermediate in the synthesis of chiral catalysts and ligands . These catalysts are crucial for inducing chirality during chemical reactions, which is essential for the production of enantiomerically pure pharmaceuticals.

Photoreactive Polymer Nanoparticles

The compound serves as a monomer in the preparation of photoreactive polymer nanoparticles . These nanoparticles have potential applications in nanomedicine, including drug delivery systems where controlled release of drugs is achieved through light activation.

Antibacterial Agents

Research has indicated that derivatives of 4-benzoylphenyl 1-pyrrolidinecarboxylate exhibit antibacterial activity . This property can be harnessed to develop new antibacterial drugs or coatings that prevent bacterial growth on surfaces.

Polymer Coating Attachments

The UV-mediated photo-reactivity of the compound’s derivatives enables the covalent attachment of polymer coatings to various surfaces . This application is particularly useful in creating durable and functionalized material surfaces.

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the increased three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space .

Result of Action

The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-benzoylphenyl 1-pyrrolidinecarboxylate. For instance, degradation processes such as hydrolysis, photolysis, oxidation, and reduction can occur when the compound is exposed to environmental conditions .

Safety and Hazards

The safety data sheet for a similar compound, Benzyl (S)-(−)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Zukünftige Richtungen

The future directions for “4-benzoylphenyl 1-pyrrolidinecarboxylate” and similar compounds involve the development of more types of macromolecular photoinitiators, polymer type of visible light photoinitiators, high-efficiency photoinitiators, polymer water-based photoinitiators, and cationic photoinitiators . These developments are driven by the need for high efficiency, environmental protection, and low cost .

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)22-18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIUSKHECPKUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylphenyl 1-pyrrolidinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)

![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)

![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)

![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)

![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)

![2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)